molecular formula C25H23FN4O4 B2859584 ethyl 6-(2-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442894-01-1

ethyl 6-(2-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2859584
CAS No.: 442894-01-1
M. Wt: 462.481
InChI Key: XMFPAEBYPRXLNE-SLMZUGIISA-N
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Description

The compound ethyl 6-(2-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic molecule characterized by a fused tricyclic core, a fluorinated benzoyl group, and an isobutyl side chain. Key features include:

  • Substituents: The 2-fluorobenzoyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 2-methylpropyl (isobutyl) chain likely influences steric bulk and solubility .

Properties

IUPAC Name

ethyl 6-(2-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4/c1-4-34-25(33)18-13-17-21(27-20-11-7-8-12-29(20)24(17)32)30(14-15(2)3)22(18)28-23(31)16-9-5-6-10-19(16)26/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFPAEBYPRXLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4F)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via CDI-Mediated Amidation

In a representative procedure, a substituted acyl chloride (12.0 mmol) and triethylamine (1.1 eq) are dissolved in ethyl acetate and added dropwise to a solution of CDI (1.0 eq) under inert conditions. The reaction proceeds at room temperature for 30 minutes, yielding a triazatricyclic intermediate after acid quenching and extraction. For the target compound, 2-fluorobenzoyl chloride and isobutylamine derivatives would serve as starting materials.

Key Reaction Parameters

  • Solvent: Ethyl acetate or dichloromethane.
  • Base: Triethylamine (1.1–1.3 eq).
  • Temperature: 25–40°C.

Alternative Cyclization Using p-Toluenesulfonic Acid

A thermal cyclization approach reported for triazolopyrimidines involves refluxing precursors in benzene with p-toluenesulfonic acid. Applied to the target compound, this method could promote dehydration and ring closure, though yields may vary depending on steric hindrance from the 2-methylpropyl group.

Functional Group Introduction

Installation of the 2-Fluorobenzoyl Imino Group

The imino moiety is introduced via condensation between an amine intermediate and 2-fluorobenzoyl chloride. A protocol adapted from PMC3120289 utilizes dichloromethane as the solvent and triethylamine to scavenge HCl:

  • The free amine (0.311 mmol) is dissolved in dichloromethane (2 mL).
  • Triethylamine (0.2 mL) and 2-fluorobenzoyl chloride (0.373 mmol) are added sequentially.
  • The mixture is stirred overnight at room temperature, followed by extraction and column chromatography (36.7% yield).

Optimization Insight:

  • Excess acyl chloride (1.2 eq) improves conversion.
  • Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.

Alkylation with 2-Methylpropyl Groups

The 2-methylpropyl (isobutyl) substituent is introduced via nucleophilic alkylation. Sodium hydride (60% dispersion in oil) in dimethylformamide (DMF) effectively deprotonates secondary amines, enabling reaction with isobutyl bromide:

  • The triazatricyclic amine (1.0 eq) is treated with NaH (1.2 eq) in DMF at 0°C.
  • Isobutyl bromide (1.5 eq) is added dropwise, and the reaction is warmed to 25°C for 12 hours.
  • Workup includes aqueous quenching and extraction, yielding the alkylated product (58–72%).

Esterification and Final Assembly

The ethyl carboxylate group is installed early in the synthesis to avoid side reactions during cyclization. Ethyl chloroformate or direct esterification with ethanol under acidic conditions are common strategies.

Ethyl Chloroformate Coupling

  • The carboxylic acid intermediate (1.0 eq) is suspended in THF.
  • Ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) are added at 0°C.
  • After 2 hours, the mixture is filtered and concentrated, affording the ester in 85–90% yield.

Acid-Catalyzed Esterification

Refluxing the acid with ethanol and sulfuric acid (2% v/v) for 6 hours provides the ester, though this method risks hydrolyzing sensitive functional groups.

Reaction Optimization and Yield Analysis

Comparative studies of the above methods reveal critical dependencies on solvent, base, and temperature:

Step Method Solvent Temperature Yield (%) Source
Cyclization CDI-mediated Ethyl acetate 25°C 66–81
Cyclization p-TSA, benzene Benzene Reflux 45–58
Alkylation NaH, DMF DMF 0–25°C 58–72
Acylation Et3N, CH2Cl2 CH2Cl2 25°C 36–40
Esterification Ethyl chloroformate THF 0°C 85–90

Key Findings:

  • CDI-mediated cyclization outperforms acid-catalyzed routes in yield.
  • Polar solvents (DMF) enhance alkylation but require rigorous drying.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (CDCl3): δ 8.21 (s, 1H, imino-H), 7.85–7.45 (m, 4H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.62 (d, J = 6.8 Hz, 2H, CH2CH(CH3)2), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.12 (d, J = 6.6 Hz, 6H, CH(CH3)2).
  • 13C NMR: 172.8 (C=O), 164.3 (C=N), 160.1 (C-F), 135.2–116.4 (Ar-C), 61.5 (OCH2CH3), 28.9 (CH2CH(CH3)2), 14.1 (OCH2CH3).

Crystallographic Data

Single-crystal X-ray diffraction of analogous triazatricyclic compounds confirms envelope conformations in cyclohexane rings and planar heterocyclic moieties. Dihedral angles between aromatic rings typically range from 83–89°, minimizing steric strain.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(Z)-ethyl 2-((2-fluorobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Its unique structure allows it to interact with specific molecular targets in cancer cells, inhibiting their proliferation.

    Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biochemical pathways in cancer cells, ultimately resulting in cell death . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs, focusing on substituent effects and computed properties derived from the evidence:

Compound Fluorobenzoyl Position Alkyl Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Structural Notes
Ethyl 6-(2-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate (Target) 2-fluoro 2-methylpropyl (isobutyl) ~470 (estimated)* ~3.1* ~7* ~6* Increased steric hindrance from branched alkyl
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-...-carboxylate 4-fluoro 3-methoxypropyl 492.5 2.8 7 8 Methoxy group enhances polarity
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propyl-...-carboxylate 3-fluoro Propyl 448.4 3.0 6 5 Linear alkyl chain reduces steric bulk
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-...-carboxylate 3-fluoro Propan-2-yl (isopropyl) 448.4 3.0 6 5 Branched alkyl improves lipophilicity

*Estimated based on structural similarity to analogs.

Key Findings:

Fluorine Positional Effects: The 2-fluorobenzoyl group (target compound) may exhibit unique electronic effects compared to 3- or 4-fluoro isomers. 4-Fluorobenzoyl derivatives (e.g., ) often display higher polarity due to reduced steric interference, as seen in their lower XLogP3 (2.8 vs. 3.0–3.1 for 2-/3-fluoro analogs).

Alkyl Chain Modifications :

  • Branched vs. Linear Chains : The 2-methylpropyl (isobutyl) group in the target compound increases molecular weight (~470 vs. 448–492 g/mol) and lipophilicity (XLogP3 ~3.1) compared to propyl or isopropyl chains. This may enhance membrane permeability but reduce aqueous solubility .
  • Methoxypropyl Substitution : The 3-methoxypropyl group in introduces a polar ether linkage, lowering XLogP3 (2.8) and increasing hydrogen bond acceptors (7 vs. 6 in other analogs).

Rotatable Bonds and Flexibility :

  • The target compound’s estimated 6 rotatable bonds suggest moderate conformational flexibility, intermediate between the 5 rotatable bonds in propyl/isopropyl analogs and the 8 in methoxypropyl derivatives. Reduced flexibility may favor target binding specificity .

Implications for Research and Development

  • Drug Design : The 2-fluorobenzoyl and isobutyl groups in the target compound suggest optimization for CNS penetration or cytochrome P450 resistance, common in fluorinated pharmaceuticals.
  • Synthetic Challenges : Positional isomerism (2- vs. 3-/4-fluoro) requires precise control during benzoylation steps, as regioselectivity impacts downstream properties .
  • Computational Modeling : Tools like SHELX and graph-set analysis are critical for elucidating hydrogen-bonding patterns and crystal packing in these complex heterocycles.

Biological Activity

Ethyl 6-(2-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazene compound that has garnered attention for its potential biological activities. Triazene derivatives are known for their diverse pharmacological properties, including antitumor and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazene core structure, which is characterized by the presence of nitrogen atoms in a three-membered ring. The structural formula can be represented as follows:

C21H24FN5O3\text{C}_{21}\text{H}_{24}\text{F}\text{N}_5\text{O}_3

Key Structural Features

  • Triazene Backbone : Essential for biological activity.
  • Fluorobenzoyl Group : May enhance lipophilicity and cellular uptake.
  • Carboxylate Functionality : Involved in interactions with biological targets.

Antitumor Activity

Triazene compounds are primarily recognized for their antitumor properties. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the antiproliferative effects of triazene derivatives:

  • Cell Lines Tested :
    • Burkitt lymphoma (DAUDI)
    • Human colon adenocarcinoma (HT-29)
  • Results :
    • IC50 values were reported at 4.91 µg/mL for DAUDI and 5.59 µg/mL for HT-29 cells.

These results suggest strong potential for this compound in cancer treatment protocols.

Antimicrobial Activity

The compound also displays promising antimicrobial properties against both gram-positive and gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was evaluated using standardized microbiological assays:

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.02
Mycobacterium smegmatis0.03
Escherichia coli0.28
Pseudomonas aeruginosaSatisfactory
Enterococcus faecalis0.64

These findings indicate that the compound could serve as an alternative to combat antibiotic-resistant strains.

The biological activities of triazene compounds are attributed to their ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. The alkylating nature of these compounds leads to the formation of DNA cross-links, ultimately inhibiting cell division and inducing apoptosis in cancer cells.

Proposed Pathways

  • DNA Alkylation : Formation of DNA adducts leading to replication errors.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress resulting in cellular damage.
  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-(2-fluorobenzoyl)imino derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of triazatricyclo precursors followed by functionalization. Key steps include:

  • Cyclization : Use of trifluoroacetic acid (TFA) as a catalyst at 80–100°C to form the tricyclic core .
  • Imination : Introduction of the 2-fluorobenzoyl group via nucleophilic substitution, requiring anhydrous conditions and triethylamine as a base .
  • Esterification : Ethyl chloroformate in dichloromethane at 0–5°C to stabilize the carboxylate moiety .
    • Critical Parameters : Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 for imine coupling) and reaction time (12–24 hours for cyclization) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., fluorobenzoyl imino protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (<5 ppm error) to validate molecular formula (C₂₃H₂₂FN₃O₄) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic core (e.g., bond angles in the azatricyclo system) .

Q. How does this compound structurally differ from analogs, and what implications does this have for reactivity?

  • Comparative Analysis : Key structural distinctions include:

  • Substituent Effects : The 2-fluorobenzoyl group enhances electrophilicity compared to methoxypropyl analogs, increasing susceptibility to nucleophilic attack .
  • Steric Hindrance : The 2-methylpropyl group at position 7 reduces accessibility to the imino group, impacting binding kinetics in biological assays .
    • Data Table :
Compound VariantKey Functional GroupReactivity Trend
Ethyl 6-(2-fluorobenzoyl)FluorobenzoylHigh electrophilicity
Methyl 6-imino-7-ethylMethoxypropylModerate nucleophilic activity
Ethyl 6-nitrobenzoylNitrobenzoylEnhanced redox activity

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability. Recommended approaches:

  • Dose-Response Profiling : Use standardized IC₅₀ assays (e.g., 72-hour MTT tests) across multiple cell lines (e.g., HepG2 vs. HEK293) to isolate cell-type-specific effects .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with targets like kinases (KD values < 100 nM indicate high potency) .
  • Structural-Activity Analysis : Compare crystallographic data with inactive analogs to identify critical binding motifs (e.g., fluorobenzoyl’s role in π-π stacking) .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

  • Methodological Answer : Advanced optimization techniques include:

  • Design of Experiments (DoE) : Taguchi arrays to screen parameters (e.g., temperature, solvent polarity) and identify dominant factors (e.g., solvent choice accounts for 40% yield variance) .
  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps, reducing byproducts like over-reduced imines .
  • Purification Protocols : Preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >98% pure product .

Q. What mechanistic insights explain this compound’s interaction with biological targets?

  • Methodological Answer : Computational and experimental approaches are synergistic:

  • Molecular Docking : Simulations (AutoDock Vina) predict binding to ATP pockets in kinases via hydrogen bonds with the carboxylate group .
  • Enzyme Inhibition Assays : Time-dependent inhibition of cyclooxygenase-2 (COX-2) suggests covalent modification of catalytic cysteine residues .
  • Metabolite Tracking : LC-MS/MS identifies stable adducts with glutathione, indicating potential off-target effects .

Q. How can researchers address challenges in quantifying purity and stability under physiological conditions?

  • Methodological Answer : Stability studies require:

  • Forced Degradation : Expose the compound to pH extremes (1–13), UV light, and oxidants (H₂O₂) to identify degradation pathways (e.g., hydrolysis of the ester group at pH >10) .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; monitor purity via UPLC-UV (λ = 254 nm) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours); quantify intact compound using LC-MS .

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